methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate
Description
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Properties
IUPAC Name |
methyl 2-[[2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O4/c1-34-25(33)19-10-4-5-12-20(19)27-23(31)14-29-24(32)22-13-21(28-30(22)15-26-29)18-11-6-8-16-7-2-3-9-17(16)18/h2-12,15,21-22,28H,13-14H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOGSDCLUGSFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions. The compound’s structure suggests it might interact with its targets via hydrogen bonding or other types of molecular interactions.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets. Specific details about how these factors influence the action of this compound are currently unknown.
Biological Activity
Methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate, often referred to as a Mannich base due to its structural characteristics, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is a derivative of pyrazolo[1,5-d][1,2,4]triazin, which is known for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 443.5 g/mol. The structure features a naphthalene ring and a pyrazolo[1,5-d][1,2,4]triazin moiety that contribute to its biological activity.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including the inhibition of key signaling molecules involved in cell survival and proliferation.
- Case Studies : A study demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazin showed cytotoxic effects against several cancer cell lines (e.g., breast and lung cancer) .
Antimicrobial Activity
The compound has shown potential as an antimicrobial agent:
- Antibacterial and Antifungal Effects : Similar pyrazolo compounds have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria. They also display antifungal activity against common pathogens like Candida species .
Anti-inflammatory Properties
This compound may also exhibit anti-inflammatory effects:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX.
Research Findings
Several studies have highlighted the biological significance of related compounds:
Q & A
Basic Research Questions
Q. What are the key steps and critical optimization parameters in synthesizing methyl 2-{2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamido}benzoate?
- The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo-triazine core via cyclization of precursors (e.g., naphthalene derivatives and pyrazolo-triazine intermediates) .
- Critical optimization steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates and yield .
- Temperature control : Reflux conditions (e.g., 80–120°C) are often required for cyclization and substitution steps .
- Catalyst use : Lewis acids or bases may accelerate intermediate formation .
- Post-synthetic purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most effective for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments near functional groups (e.g., naphthalene aromatic protons at δ 7.5–8.5 ppm, acetamide NH at δ 10–11 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z ~450–500) .
- X-ray crystallography : Resolves crystal packing and stereochemistry, though single-crystal growth may require slow evaporation techniques .
Q. How do solubility and stability impact experimental design for this compound?
- Solubility : Limited aqueous solubility due to hydrophobic naphthalene and pyrazolo-triazine moieties; DMSO or DMF is recommended for in vitro assays .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Key modifications :
- Naphthalene substitution : Electron-withdrawing groups (e.g., –Cl) enhance target binding affinity, as seen in analogs with IC values <1 μM .
- Acetamide linker : Replacing methyl benzoate with ethyl groups improves metabolic stability .
- Methodology :
- Compare bioactivity of analogs using in vitro enzyme inhibition assays (e.g., kinase profiling) .
- Use molecular docking to predict interactions with targets like kinases or GPCRs .
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC values. Standardize protocols using guidelines like OECD 439 .
- Structural impurities : Trace byproducts from incomplete purification (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>98%) before testing .
Q. What in silico strategies predict the compound’s metabolic pathways and degradation products?
- Software tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis of methyl benzoate) .
- Experimental validation : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
Q. What strategies mitigate off-target effects in pharmacological studies?
- Selectivity screening : Profile against panels of related enzymes (e.g., kinase inhibitors tested across 100+ kinases) .
- Dose-response curves : Use nanomolar-to-micromolar ranges to identify therapeutic windows .
Methodological Recommendations
- Synthetic reproducibility : Document reaction parameters (e.g., solvent volume, stirring rate) meticulously to ensure batch-to-batch consistency .
- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
